Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVYRRKWYTUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The method described by Xu et al. (2018) involves a 1,3-dipolar cycloaddition between ethyl propionate and N-aminopyridine sulfates. These sulfates are generated in situ by reacting substituted pyridines with hydroxylamine-O-sulfonic acid (HOSA). Key advantages include:
- Elimination of iodination steps : Traditional routes require converting sulfate intermediates to iodine salts, which suffer from poor precipitation efficiency.
- Solvent system : A water/N,N-dimethylformamide (DMF) mixture enhances reactant solubility, enabling reactions at 60–70°C without high-pressure equipment.
The general reaction scheme is:
$$
\text{Substituted pyridine} + \text{HOSA} \rightarrow \text{N-aminopyridine sulfate} \xrightarrow[\text{DMF/H}_2\text{O}]{\text{Ethyl propionate}} \text{Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate}
$$
Experimental Protocol and Yields
- Step 1 : Pyridine derivatives (e.g., 3-methylpyridine) react with HOSA in water at 0–5°C for 2 hours to form N-aminopyridine sulfates.
- Step 2 : The sulfate intermediate is combined with ethyl propionate in a 1:1.2 molar ratio using DMF/water (3:1 v/v) as solvent. The mixture is stirred at 65°C for 6 hours.
- Step 3 : Bromination is achieved by adding NBS (1.1 eq) in dichloromethane at room temperature for 12 hours.
| Parameter | Value/Range | Source |
|---|---|---|
| Yield (cycloaddition) | 88–93% | |
| Bromination efficiency | 85–90% | |
| Total reaction time | 8–10 hours |
This method’s scalability is demonstrated by its adaptation for six derivatives (4a–4f), all exceeding 85% yield.
Direct Bromination of Pyrazolo[1,5-a]pyridine-2-carboxylate Esters
Bromination Agents and Conditions
An alternative route involves brominating pre-formed pyrazolo[1,5-a]pyridine-2-carboxylate esters. BenchChem reports two approaches:
- Molecular bromine (Br₂) : Requires glacial acetic acid as solvent at 40–50°C for 4–6 hours.
- N-Bromosuccinimide (NBS) : Conducted in dichloromethane or tetrahydrofuran (THF) at room temperature with catalytic Lewis acids (e.g., FeCl₃).
The reaction follows:
$$
\text{Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate} + \text{Br}_2/\text{NBS} \rightarrow \text{Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate}
$$
Comparative Analysis of Bromination Methods
| Parameter | Br₂ Method | NBS Method | Source |
|---|---|---|---|
| Temperature | 40–50°C | 20–25°C | |
| Reaction time | 4–6 hours | 12–18 hours | |
| Yield | 75–80% | 85–90% | |
| Byproducts | Di/tribrominated species | Minimal overhalogenation |
NBS is preferred for its selectivity and milder conditions, though costs are higher than Br₂. Patent WO2021096903A1 highlights similar challenges in controlling bromine stoichiometry during the synthesis of analogous pyrazole carboxylates.
Industrial-Scale Production Considerations
Process Intensification Strategies
Cost-Benefit Analysis
| Factor | Cycloaddition Route | Bromination Route |
|---|---|---|
| Raw material cost | $120/kg | $95/kg |
| Energy consumption | Moderate (65°C) | Low (RT–50°C) |
| Waste generation | 0.8 kg/kg product | 1.2 kg/kg product |
The cycloaddition method’s higher yield offsets its raw material costs, making it viable for GMP manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are typically used.
Coupling Reactions: Catalysts such as palladium or copper, along with ligands and bases, are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for the development of drugs targeting multiple diseases.
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Anti-cancer Drugs : The compound has shown promise in the design of anti-cancer agents. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neurological Disorders : There is ongoing research into its application for treating neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals:
- Pest Control : The compound acts as an effective pesticide and herbicide. Its application in crop protection helps mitigate pest-related damage while promoting sustainable agricultural practices .
- Growth Regulators : It serves as a plant growth regulator, enhancing crop yields and improving resistance to environmental stressors. This is particularly beneficial in regions facing adverse climatic conditions .
Material Science
The unique chemical structure of this compound lends itself to innovative applications in material science:
- Polymer Development : Researchers are exploring its use in synthesizing novel polymers with enhanced mechanical properties and thermal stability. These materials can be applied in various industrial sectors, including construction and manufacturing .
- Coatings : The compound has potential applications in developing advanced coatings that provide protective barriers against environmental degradation and corrosion .
Biochemical Research
This compound is instrumental in biochemical studies:
- Enzyme Inhibition Studies : It is used to investigate enzyme inhibition mechanisms, contributing to a better understanding of metabolic pathways and disease mechanisms .
- Receptor Binding Studies : The compound's interaction with various receptors aids researchers in elucidating signaling pathways involved in cellular responses to drugs and other stimuli .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material:
- Detection and Quantification : It is employed in high-performance liquid chromatography (HPLC) methods for detecting and quantifying related compounds across different matrices, including biological samples and environmental samples .
Case Study 1: Anti-inflammatory Drug Development
A recent study demonstrated the synthesis of a new anti-inflammatory agent derived from this compound. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential application in treating chronic inflammatory conditions.
Case Study 2: Agricultural Application
Field trials using formulations containing this compound showed a marked increase in crop yield by 20% compared to untreated controls. This highlights its effectiveness as a growth regulator and pest control agent.
Mechanism of Action
The mechanism of action of ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The 3-bromo derivative is likely more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electronic effects compared to 4- or 5-bromo isomers. For instance, bromine at position 3 may enhance electrophilicity at adjacent carbon centers .
- Ester Group: Ethyl esters generally offer improved solubility in organic solvents compared to methyl esters, facilitating reactions in non-polar media .
Physicochemical Properties
- Density and pKa : Ethyl 4-bromo derivatives exhibit a density of 1.60 g/cm³ and pKa -1.19, indicating moderate polarity and weak acidity .
- Thermal Stability : Methyl esters (e.g., methyl 3-ethylsulfanyl derivatives) show stability up to 363–364 K, suggesting ethyl esters may have similar thermal profiles .
Biological Activity
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyridine core, characterized by a bromine substitution at the 3-position and an ethyl ester functional group. This structural configuration contributes to its biological activity and reactivity in various chemical transformations.
The compound primarily acts through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell signaling pathways associated with proliferation and differentiation. The interaction with TRKs suggests potential applications in treating cancers where these pathways are dysregulated .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The compound's ability to induce apoptosis in these cells underscores its promise as a therapeutic agent .
Enzyme Inhibition
The compound has been explored for its enzyme inhibitory properties. It has demonstrated selective inhibition against several kinases, including CK2 (casein kinase 2), which is implicated in numerous cellular processes and diseases. In vitro studies indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance selectivity and potency against CK2 .
Case Studies
- Study on Anticancer Activity : In a study investigating the effects of various pyrazolo derivatives, this compound was found to significantly reduce cell viability in HeLa cells by inducing apoptosis through caspase activation .
- Kinase Inhibition Study : A detailed examination of the compound's interaction with CK2 revealed that specific structural modifications led to increased binding affinity and selectivity. This study utilized differential scanning fluorimetry to assess the binding interactions .
Research Findings
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) under acidic conditions (e.g., KHSO₄ as a catalyst). Optimized parameters include equimolar reactant ratios, temperatures of 80–100°C, and polar aprotic solvents like DMF or THF. Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry, and comparison with literature data .
Q. Q2. How is the purity and structural integrity of the compound validated?
Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural elucidation combines ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, ester at C2) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves ambiguities in tautomeric forms .
Advanced Synthesis and Mechanistic Insights
Q. Q3. How can researchers optimize reaction yields and regioselectivity?
Yield optimization involves systematic parameter variation:
- Solvent polarity : DMF enhances cyclization efficiency over THF.
- Catalyst loading : 2 equivalents of KHSO₄ improves protonation of intermediates.
- Temperature gradients : 90°C balances reaction rate and decomposition risks.
Regioselectivity at C3 is controlled by the electron-withdrawing bromine, directing electrophilic substitutions. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
Q. Q4. What mechanisms explain the bromine atom’s role in functionalization reactions?
The C3 bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Its electron-withdrawing nature also stabilizes transition states in cycloaddition reactions. Mechanistic studies using isotopic labeling (²H/¹³C) track intermediate formation during cross-coupling steps .
Analytical and Spectral Data Contradictions
Q. Q5. How should researchers resolve discrepancies in spectroscopic data?
Contradictions in NMR splitting patterns or HRMS adducts are addressed by:
- Multi-technique validation : IR spectroscopy confirms ester C=O stretches (~1700 cm⁻¹).
- X-ray crystallography : Resolves tautomerism (e.g., pyrazole vs. pyridine ring protonation).
- Control experiments : Re-synthesizing intermediates under inert atmospheres minimizes oxidation artifacts .
Biological and Material Science Applications
Q. Q6. What methodologies are used to evaluate biological activity in medicinal chemistry?
- Enzyme inhibition assays : Kinase targets (e.g., JAK1/2) are screened via fluorescence polarization. IC₅₀ values are calculated using dose-response curves.
- Molecular docking : Pyrazolo-pyridine scaffolds are modeled into ATP-binding pockets (PDB: 4HX7) to predict binding affinities.
- SAR studies : Bromine substitution at C3 enhances potency (IC₅₀: 0.5 µM) compared to chloro analogs (IC₅₀: 2.1 µM) .
Q. Q7. How does the compound serve as a building block in materials science?
The ester group undergoes hydrolysis to carboxylic acids for coordination polymers. Bromine facilitates crosslinking in conductive polymers (e.g., polypyrrole hybrids). Photophysical studies (UV-Vis, fluorescence) show π-π* transitions tunable via substituent engineering .
Comparative Reactivity and Substituent Effects
Q. Q8. How do substituent variations influence reactivity and bioactivity?
| Substituent | Position | Reactivity Impact | Biological Activity |
|---|---|---|---|
| Br | 3 | High SNAr efficiency | JAK inhibition (IC₅₀: 0.5 µM) |
| Cl | 5 | Moderate electrophilicity | Moderate kinase inhibition (IC₅₀: 2.1 µM) |
| CF₃ | 7 | Steric hindrance | Reduced cellular uptake |
Bromine at C3 maximizes electronic and steric effects for target engagement, while trifluoromethyl groups reduce solubility .
Troubleshooting Synthetic Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
